molecular formula C14H12N2O3 B6132157 3-amino-4-(benzoylamino)benzoic acid CAS No. 93053-61-3

3-amino-4-(benzoylamino)benzoic acid

Cat. No. B6132157
CAS RN: 93053-61-3
M. Wt: 256.26 g/mol
InChI Key: CIGFTMGSDQZKKZ-UHFFFAOYSA-N
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Description

3-amino-4-(benzoylamino)benzoic acid, also known as BABA, is a chemical compound that has gained significant attention in the field of plant science due to its potential as a plant immunity booster. BABA is a non-protein amino acid that is structurally similar to L-phenylalanine, an essential amino acid for plants. BABA has been found to induce systemic resistance in plants against a wide range of pathogens, making it a promising tool for sustainable agriculture.

Mechanism of Action

The mechanism of action of 3-amino-4-(benzoylamino)benzoic acid is not fully understood, but it is believed to involve the activation of plant defense mechanisms through the salicylic acid pathway. 3-amino-4-(benzoylamino)benzoic acid treatment has been found to increase the levels of salicylic acid in plants, which is known to play a key role in plant defense against pathogens.
Biochemical and Physiological Effects
3-amino-4-(benzoylamino)benzoic acid treatment has been found to have several biochemical and physiological effects on plants. 3-amino-4-(benzoylamino)benzoic acid has been shown to enhance the activity of plant defense enzymes, such as peroxidases and chitinases, which are involved in the degradation of pathogen cell walls. 3-amino-4-(benzoylamino)benzoic acid treatment has also been found to increase the expression of defense-related genes, such as PR1 and PR5.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-amino-4-(benzoylamino)benzoic acid in lab experiments is its low toxicity and ease of application. 3-amino-4-(benzoylamino)benzoic acid can be easily applied to plants through foliar spray or root drench, making it a convenient tool for studying plant immunity. However, one limitation of using 3-amino-4-(benzoylamino)benzoic acid in lab experiments is its variability in efficacy. The effectiveness of 3-amino-4-(benzoylamino)benzoic acid treatment can vary depending on the plant species, pathogen, and environmental conditions.

Future Directions

There are several potential future directions for research on 3-amino-4-(benzoylamino)benzoic acid. One area of interest is the optimization of 3-amino-4-(benzoylamino)benzoic acid treatment for different plant species and pathogens. Another area of interest is the identification of the molecular mechanisms underlying 3-amino-4-(benzoylamino)benzoic acid-induced systemic resistance. Additionally, the development of 3-amino-4-(benzoylamino)benzoic acid-based products for sustainable agriculture could have significant implications for crop protection and food security.

Synthesis Methods

3-amino-4-(benzoylamino)benzoic acid can be synthesized through several methods, including the reaction of 4-aminobenzoic acid with benzoyl chloride, followed by reduction of the resulting benzoyl derivative. Another method involves the reaction of 3-nitro-4-(benzoylamino)benzoic acid with hydrogen gas in the presence of a palladium catalyst, followed by reduction of the nitro group.

Scientific Research Applications

3-amino-4-(benzoylamino)benzoic acid has been extensively studied for its potential as a plant immunity booster. Several studies have shown that 3-amino-4-(benzoylamino)benzoic acid treatment can induce systemic resistance in plants against a wide range of pathogens, including bacteria, fungi, and viruses. 3-amino-4-(benzoylamino)benzoic acid has also been found to enhance the activity of plant defense enzymes and increase the expression of defense-related genes.

properties

IUPAC Name

3-amino-4-benzamidobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c15-11-8-10(14(18)19)6-7-12(11)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGFTMGSDQZKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404026
Record name Benzoic acid, 3-amino-4-(benzoylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93053-61-3
Record name Benzoic acid, 3-amino-4-(benzoylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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